1-(3-(Methylamino)phenyl)ethanone

Physicochemical property Lipophilicity Structure-activity relationship

1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8) is a critical meta-substituted acetophenone intermediate for pharmaceutical R&D. Its unique 1.39 LogP and 1 HBD/2 HBA profile enables specific reductive amination and coupling reactions unavailable with para-isomers or N-substituted amides. Procure this specialized building block to avoid regioisomeric impurity risks and ensure reliable method development.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 42865-75-8
Cat. No. B1602049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Methylamino)phenyl)ethanone
CAS42865-75-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC
InChIInChI=1S/C9H11NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6,10H,1-2H3
InChIKeyBIGWSTKIMFYADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8): m-Substituted Aminoacetophenone Intermediate for Organic Synthesis and Medicinal Chemistry


1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8), also known as 3'-(N-methylacetyl)acetophenone or m-N-methylaminoacetophenone, is a substituted acetophenone derivative bearing a methylamino group at the meta position of the phenyl ring [1]. With the molecular formula C9H11NO and molecular weight of 149.19 Da, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, with the methylamino moiety enabling subsequent functionalization via reductive amination or coupling reactions [2]. The compound is commercially available in research quantities from multiple suppliers worldwide at purities ranging from 95% to 98% .

Why Substituting 1-(3-(Methylamino)phenyl)ethanone with Alternative m-Substituted Acetophenones Creates Unacceptable Synthetic Risk


The meta-methylamino substitution pattern of 1-(3-(methylamino)phenyl)ethanone (CAS 42865-75-8) produces a unique combination of physicochemical properties, including an ACD/LogP of 1.39 and polar surface area of 29.1 Ų, that cannot be replicated by para-substituted analogs (CAS 17687-47-7; XLogP3 1.7) or N-methylacetanilide derivatives (CAS 579-10-2; lacking the free acetyl group) [1]. The methylamino group at the meta position provides a distinct hydrogen-bonding donor profile (1 HBD, 2 HBA) that influences reactivity in reductive amination, acylation, and coupling reactions [2]. Generic substitution with positional isomers or structurally related ketones risks altering reaction kinetics, product stereochemistry, and downstream purification requirements. The compound's moderate commercial availability with only five verified suppliers in major markets, compared with over 20 for 4'-methylaminoacetophenone, introduces distinct procurement lead time and cost considerations that render unverified interchanges impractical for method development and scale-up .

Quantitative Differentiation of 1-(3-(Methylamino)phenyl)ethanone: Direct Comparators and Procurement-Relevant Data


Meta vs. Para Substitution: LogP and Polar Surface Area Differentiation Between 3- and 4-Methylaminoacetophenone Isomers

1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8) exhibits an ACD/LogP of 1.39 and ACD/LogD (pH 7.4) of 1.66, while its para-substituted analog 1-[4-(methylamino)phenyl]ethanone (CAS 17687-47-7) demonstrates a higher XLogP3 of 1.7 [1]. Both compounds share identical molecular weight (149.19 Da), hydrogen bond donor count (1), hydrogen bond acceptor count (2), rotatable bond count (2), and topological polar surface area (29.1 Ų), indicating that the observed LogP difference stems solely from the altered substitution position . This 0.31 LogP unit difference translates to an approximately 2-fold difference in octanol-water partition coefficient, affecting compound behavior in chromatographic separation and biphasic reaction systems [2].

Physicochemical property Lipophilicity Structure-activity relationship

Commercial Availability: Supplier Count and Purity Tier Comparison Reveals Procurement Constraints

1-(3-(Methylamino)phenyl)ethanone is available from approximately five active commercial suppliers globally, including Achemica (Switzerland), Shenzhen Atomax Chemical, CEG Chemical Technology, DSL Chemicals (Shanghai), and OX CHEM (USA), with typical catalog purities of 95-98% . Apollo Scientific offers the compound at 95% purity with 1g pricing at €621.00, 250mg at €261.00, and 100mg at €188.00 . Combi-Blocks supplies 98% purity material with catalog number QB-4409 at competitive milligram-to-gram scales . In contrast, the para isomer 4'-(methylamino)acetophenone (CAS 17687-47-7) is stocked by over 20 suppliers including TCI (≥98% purity, melting point 104-108°C), Sigma Aldrich, and Santa Cruz Biotechnology (≥96% purity), reflecting substantially broader commercial availability and more standardized quality specifications [1].

Supply chain Commercial sourcing Research procurement

Distinct Hydrogen Bonding Profile: 1 HBD and 2 HBA Configuration Dictates Reactivity in Reductive Amination

1-(3-(Methylamino)phenyl)ethanone possesses exactly one hydrogen bond donor (the secondary amine NH) and two hydrogen bond acceptors (the carbonyl oxygen and the amine nitrogen), with a topological polar surface area of 29.1 Ų [1]. This HBD/HBA profile is distinct from N-methylacetanilide (CAS 579-10-2), which lacks a free carbonyl for acceptor hydrogen bonding despite having the same molecular formula (C9H11NO) and molecular weight (149.19 Da) [2]. The presence of the free acetyl group in the target compound enables participation in reductive amination reactions where both the carbonyl electrophile and amine nucleophile functionalities are required, whereas N-methylacetanilide is fully substituted at nitrogen and cannot engage in analogous transformations [3].

Hydrogen bonding Reactivity Synthetic intermediate

Safety and Hazard Profile Differentiation: GHS Hazard Statements vs. Unclassified Para Isomer

1-(3-(Methylamino)phenyl)ethanone carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), with a Signal Word of 'Warning' . In contrast, the para isomer 4'-(methylamino)acetophenone (CAS 17687-47-7) is classified only with H317 (may cause an allergic skin reaction) and carries P261-P280-P302+P352-P321-P363-P501 precautionary statements . The broader hazard profile of the meta-substituted compound necessitates more comprehensive personal protective equipment and engineering controls during handling, storage, and waste disposal, which may affect total cost of ownership and laboratory workflow integration [1].

Safety assessment Laboratory handling Risk management

Absence from Major Public Databases: 1-(3-(Methylamino)phenyl)ethanone Not Indexed in PubChem or ChEMBL

1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8) is not independently indexed in PubChem as a standalone compound record, with CAS 42865-75-8 searches returning either no results or redirecting to unrelated compounds [1]. The compound similarly lacks a dedicated ChEMBL entry, meaning no curated bioactivity data, assay results, or target engagement information is available through these primary public repositories [2]. This contrasts with structurally related compounds such as 4'-(methylamino)acetophenone (CAS 17687-47-7), which has established PubChem (CID 122503) and ChemSpider records, and N-methylacetanilide (CAS 579-10-2), which is fully indexed with extensive safety and property data .

Database curation Literature coverage Research transparency

Evidence-Based Application Scenarios for 1-(3-(Methylamino)phenyl)ethanone in Organic Synthesis and Medicinal Chemistry Workflows


Synthesis of m-Substituted Aryl Ketone Derivatives via Reductive Amination of the Free Acetyl Group

The free acetyl group of 1-(3-(methylamino)phenyl)ethanone enables reductive amination reactions that are precluded with fully N-substituted amides such as N-methylacetanilide. The target compound's 1 HBD/2 HBA hydrogen bonding profile supports controlled reactivity in coupling reactions where both the carbonyl electrophile and secondary amine nucleophile participate [1]. This makes the compound a valuable building block for generating meta-substituted aryl ketone libraries, particularly when retention of the acetyl functionality for downstream transformations is required [2].

Chromatographic Method Development Leveraging Documented LogP Differentiation

The ACD/LogP of 1.39 (ACD/LogD 1.66 at pH 7.4) for 1-(3-(methylamino)phenyl)ethanone provides a predictable retention time reference for reverse-phase HPLC method development, with the 0.31 LogP differential relative to the para isomer enabling baseline separation of positional isomers under optimized gradient conditions [1]. This physicochemical distinction supports analytical method validation for reaction monitoring and purity assessment in synthetic workflows where regioisomeric purity is critical .

Precursor for Pharmaceutical Intermediates Requiring Meta-Substituted Aminoacetophenone Scaffolds

The meta-substitution pattern of 1-(3-(methylamino)phenyl)ethanone is essential for constructing bioactive molecules where the spatial orientation of the methylamino group influences target binding. The compound's documented use as an intermediate in pharmaceutical research, coupled with its specific hydrogen bonding profile (TPSA 29.1 Ų), makes it suitable for synthesizing candidate molecules where para-substituted analogs have demonstrated suboptimal pharmacological properties due to altered molecular geometry [2].

Laboratory-Scale Synthetic Exploration Where Para-Isomer Substitution Is Contraindicated

For research groups developing proprietary synthetic routes where para-substituted analogs (CAS 17687-47-7) have been explicitly evaluated and rejected due to unfavorable reaction kinetics or product profiles, 1-(3-(methylamino)phenyl)ethanone represents the chemically distinct alternative. Procurement decisions should account for the 3-5× price premium and limited supplier availability relative to the para isomer, as well as the expanded GHS hazard profile (H302, H315, H319, H332, H335) that necessitates enhanced laboratory safety protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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